molecular formula C14H18N2 B1683079 (7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole CAS No. 428868-32-0

(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole

Cat. No. B1683079
M. Wt: 214.31 g/mol
InChI Key: XOSKJKGKWRIMGV-DGCLKSJQSA-N
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Description

The compound (7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole is also known as WAY-163909 . It is a novel 5-hydroxytryptamine (HT) 2C (serotonin) receptor-selective agonist . WAY-163909 has been shown to have anorectic activity, meaning it can suppress appetite . It has also been evaluated in animal models of schizophrenia .


Physical And Chemical Properties Analysis

WAY-163909 is a white to beige powder that is soluble in water . Its molecular weight is 250.77 .

Scientific Research Applications

Synthesis and Medicinal Applications

  • A novel synthetic route for creating medicinally interesting compounds, including the synthesis of (7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole, has been developed. This process involves cyclization with aqueous formaldehyde and trifluoroacetic acid, signifying advancements in pharmaceutical compound synthesis (Welmaker & Sabalski, 2004).

Pharmacological Profile

  • The compound has been identified as a selective agonist for the 5-HT(2C) receptor, implicating its potential in treating various conditions like obesity, anxiety, depression, and others. Its pharmacokinetic and toxicological profile has been extensively studied, demonstrating its therapeutic potential in multiple indications (Dunlop et al., 2006).

Potential in Obesity Treatment

  • In-depth pharmacological analysis shows that this compound acts as a 5-HT(2C) receptor-selective agonist with anorectic (appetite-reducing) activity. This property suggests its use in treating obesity, as demonstrated by its ability to reduce food intake in animal models (Dunlop et al., 2005).

Protein Kinase Inhibition

  • The compound shows potential as an inhibitor of both bacterial and human protein kinases. This activity could be useful in developing treatments for various diseases, as protein kinases play crucial roles in many cellular processes (Danilenko et al., 2008).

Anti-5-HT Activity

  • Derivatives of this compound have been synthesized and screened for anti-5-hydroxytryptamine (anti-5-HT) activity. These compounds could contribute to the development of new drugs targeting serotonin-related disorders (Rajur et al., 1990).

Inhibitors of Poly(ADP-ribose) Polymerase

  • Another application is in the design and synthesis of inhibitors targeting poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. These inhibitors are crucial in cancer research and therapy (Tikhe et al., 2004).

properties

IUPAC Name

(11R,15R)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSKJKGKWRIMGV-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N3CCNCC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)N3CCNCC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436021
Record name WAY-163909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole

CAS RN

428868-32-0
Record name WAY-163909
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0428868320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-163909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-163909
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9LW8268N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole
Reactant of Route 2
Reactant of Route 2
(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole
Reactant of Route 3
(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole
Reactant of Route 4
(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole
Reactant of Route 5
(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole
Reactant of Route 6
(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole

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